molecular formula C16H17ClN2O2 B12465363 N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide

Cat. No.: B12465363
M. Wt: 304.77 g/mol
InChI Key: DAKQYIUMJPHKKX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while reduction can produce dimethylamino alcohols.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both chlorophenoxy and dimethylamino groups

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-19(2)11-16(20)18-13-5-9-15(10-6-13)21-14-7-3-12(17)4-8-14/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

DAKQYIUMJPHKKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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